Methods of Synthesis
PTP1B-IN-1 has been synthesized using various chemical methodologies that typically involve the modification of existing scaffolds known to exhibit inhibitory activity against PTP1B. One common approach includes the use of substituted urea derivatives, where the synthesis process may involve:
For instance, a recent study synthesized a series of substituted 1,3-benzyl urea derivatives, which were evaluated for their PTP1B inhibitory activity. The most effective compound from this series exhibited significant inhibition at low concentrations .
Structural Characteristics
The molecular structure of PTP1B-IN-1 can be analyzed through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. Key features include:
Computational modeling studies often reveal the conformational flexibility of the PTP1B active site, which can influence the binding affinity of inhibitors like PTP1B-IN-1 .
Reactions Involving PTP1B-IN-1
PTP1B-IN-1 primarily functions through competitive inhibition of the enzyme's catalytic activity. The relevant reactions include:
Detailed Mechanism
The mechanism by which PTP1B-IN-1 exerts its inhibitory effect involves several steps:
Specific data regarding solubility and stability can vary based on structural modifications made during synthesis .
Scientific Applications
PTP1B-IN-1 has several notable applications in scientific research and potential therapeutics:
Protein tyrosine phosphatase 1B (PTP1B) comprises three functional domains: an N-terminal catalytic domain (residues 1–300), a regulatory proline-rich domain (residues 301–400), and a C-terminal endoplasmic reticulum (ER) localization domain (residues 401–435) [6]. The catalytic domain contains the highly conserved P-loop (phosphate-binding loop) featuring the signature motif (I/V)HCXAGXXR(S/T), where Cys215 serves as the catalytic nucleophile essential for phosphatase activity [2] [6]. Adjacent structural elements include the WPD loop (Trp179-Pro180-Asp181), which undergoes conformational changes from "open" (inactive) to "closed" (active) states upon substrate binding, positioning Asp181 as the general acid catalyst [2]. The second aryl phosphate-binding site adjacent to the catalytic cleft provides additional hydrophobic interactions for bidentate inhibitors like PTP1B-IN-1 [6] [10]. Mutational analyses confirm that residues Tyr46, Asp48, and Arg47 within the catalytic domain form hydrogen-bonding networks critical for transition-state stabilization and inhibitor docking [6] [9].
Table 1: Key Structural Domains of PTP1B and Their Roles in Inhibitor Binding
Domain | Residue Range | Functional Elements | Role in PTP1B-IN-1 Binding |
---|---|---|---|
Catalytic Domain | 1–300 | P-loop (Cys215), WPD loop (Asp181) | Direct coordination via Cys215 thiolate |
Regulatory Domain | 301–400 | Proline-rich motifs (SH3 interaction sites) | Modulates substrate/inhibitor access |
ER Localization Domain | 401–435 | C-terminal hydrophobic anchor | Not directly involved in inhibition |
Orthosteric inhibitors target the catalytic P-loop, competing with phosphotyrosine substrates. However, this site’s high conservation among tyrosine phosphatases poses selectivity challenges, as catalytic pockets of PTPs share structural homology [1] [6]. In contrast, allosteric inhibitors bind a site ~20 Å from the catalytic center, inducing conformational changes that lock the WPD loop in an open state, thereby preventing catalytic activation [1]. PTP1B-IN-1 exemplifies a bidentate inhibitor engaging both orthosteric and allosteric sites simultaneously. Its non-phosphomimetic structure avoids the polar, charged moieties typical of orthosteric inhibitors, enhancing cellular permeability and reducing off-target effects [10]. Molecular dynamics simulations reveal that allosteric binding by PTP1B-IN-1 restricts WPD loop mobility, reducing catalytic efficiency by >80% without displacing endogenous substrates from the orthosteric site [1] [10].
Table 2: Comparative Mechanisms of PTP1B Inhibition Strategies
Parameter | Orthosteric Inhibition | Allosteric Inhibition | Bidentate (PTP1B-IN-1) |
---|---|---|---|
Binding Site | Catalytic P-loop (Cys215) | ~20 Å from catalytic site | Dual engagement |
Selectivity | Low (PTP family conservation) | High (structural uniqueness) | Moderate to High |
WPD Loop Effect | Direct occlusion of active site | Trapped in "open" conformation | Stabilizes inactive state |
Chemical Approach | Phosphomimetic (polar) | Non-competitive (hydrophobic) | Hybrid scaffold |
Cys215 exhibits an unusually deprotonated state at physiological pH (pKa ~5.5), enhancing its nucleophilicity toward phosphotyrosine substrates [2] [7]. In PTP1B-IN-1 binding, the inhibitor’s electrophilic moieties form reversible covalent interactions with the thiolate of Cys215, distinct from irreversible oxidation [7]. Biochemical studies demonstrate that mutation of Cys215 to serine (C215S) ablates catalytic activity and alters the conformation of the P-loop, reducing inhibitor affinity by >10-fold due to loss of nucleophilic attack capacity [2] [6]. Reactivity of Cys215 is modulated by the redox environment: oxidative stress induces reversible sulfenylation (−SOH) or glutathionylation (−SSG), protecting it from permanent oxidation while permitting transient inhibitor dissociation [7]. PTP1B-IN-1 exploits this vulnerability by stabilizing the sulfenate intermediate, prolonging enzyme inhibition [7].
PTP1B-IN-1 enhances insulin receptor (IR) phosphorylation by directly binding activated IRβ subunits and blocking dephosphorylation at residues Tyr1162/Tyr1163 (kinase domain) and Tyr972 (juxtamembrane domain) [3] [8]. Substrate-trapping assays confirm PTP1B’s interaction with phosphorylated IR involves multiple contact points, with inhibition amplifying IR substrate 1 (IRS-1) recruitment and phosphatidylinositol 3-kinase (PI3K)/Akt activation [3] [8]. In leptin signaling, PTP1B-IN-1 prevents JAK2 dephosphorylation, a downstream effector of the leptin receptor. Murine models show reduced PTP1B activity increases JAK2 phosphorylation by >50%, suppressing neuropeptide Y expression and enhancing satiety [5] [6]. Notably, PTP1B and the related phosphatase TCPTP regulate IR signaling temporally: PTP1B primarily controls acute IR inactivation, while TCPTP modulates sustained responses [3].
Beyond metabolic receptors, PTP1B directly regulates tropomyosin receptor kinase B (TrkB), the high-affinity receptor for brain-derived neurotrophic factor (BDNF) [4] [9]. Co-immunoprecipitation studies reveal PTP1B associates with phosphorylated TrkB at Tyr706/Tyr707, residues critical for kinase activation. Overexpression of wild-type PTP1B suppresses BDNF-induced TrkB phosphorylation by ~60%, whereas catalytically inactive PTP1B (C215S) acts as a substrate trap, confirming direct interaction [9]. In vivo, PTP1B-knockout mice exhibit heightened hypothalamic TrkB phosphorylation and amplified BDNF-induced thermogenesis, evidenced by a 1.5°C greater core temperature response versus wild-type controls [9]. This crosstalk positions PTP1B-IN-1 as a dual modulator of metabolic and neurotrophic pathways, potentially ameliorating obesity-associated neuronal insulin resistance [4] [9].
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